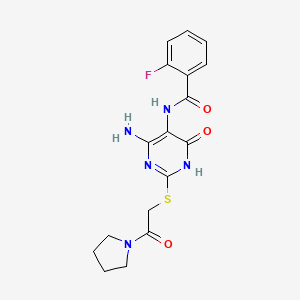![molecular formula C20H20N4O3S4 B2521711 4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 441290-72-8](/img/structure/B2521711.png)
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide" is a complex molecule that appears to be related to benzamide derivatives. Benzamides are a class of compounds known for their diverse biological activities, which can include electrophysiological effects on the heart, as seen in some N-substituted benzamides . The specific compound is not directly described in the provided papers, but its structure suggests it may have been synthesized through methods similar to those described for other benzamide derivatives.
Synthesis Analysis
The synthesis of benzamide derivatives can involve multicomponent reactions, as seen in the one-pot synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives . This method utilizes unsymmetrical thioureas, amines, and methyl bromoacetate, which could potentially be adapted to synthesize the compound by incorporating the appropriate sulfur-containing heterocycles and diethylsulfamoyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various analytical techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, and CHNS elemental analysis . Additionally, single-crystal X-ray analysis can provide detailed insights into the crystal structure, which is crucial for understanding the compound's interactions and potential biological activity.
Chemical Reactions Analysis
Benzamide derivatives can be synthesized through reactions involving carboxylic acid hydrazides, as demonstrated by the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . These reactions can be performed in water, adhering to green chemistry principles and often yielding nearly quantitative results. This suggests that the compound may also be synthesized through environmentally friendly methods that minimize the use of harmful solvents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide" are not detailed in the provided papers, similar compounds exhibit properties that can be inferred. For instance, the electrophysiological activity of N-substituted imidazolylbenzamides indicates that the compound may interact with cardiac ion channels, potentially classifying it as a class III antiarrhythmic agent . The solubility, stability, and reactivity of the compound would likely be influenced by its benzamide backbone and the specific substituents present in its structure.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Action
Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrate significant antimicrobial and antifungal activities. For instance, compounds within this chemical family have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests that the target compound may also possess similar biologically active properties, making it a candidate for further pharmacological studies in antimicrobial and antifungal research (Sych et al., 2019).
Biological Activity of Heterocyclic Compounds
Another study highlighted the synthesis and biological activity of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, indicating the versatility of sulfonyl and sulfamoyl groups in heterocyclic compounds for potential therapeutic uses. The synthesized compounds were screened for their biological activity, suggesting that similar structures could be explored for developing new therapeutic agents (Havaldar & Khatri, 2006).
Pesticide Lead Compounds
The synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds, showcases the application of sulfanyl and sulfonyl groups in the development of pesticides. This research path offers a direction for utilizing the target compound in designing new pesticide molecules with improved efficacy (Xiao et al., 2008).
Cardiac Electrophysiological Activity
The study of N-substituted imidazolylbenzamides and benzene-sulfonamides for their cardiac electrophysiological activity as selective class III agents underlines the potential of sulfamoyl-containing compounds in developing treatments for arrhythmias. This suggests the possibility of investigating the cardiac electrophysiological activities of the target compound for therapeutic applications in cardiovascular diseases (Morgan et al., 1990).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S4/c1-4-24(5-2)31(26,27)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)29-19)30-20(22-15)28-3/h6-11H,4-5H2,1-3H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNBMHPKLTEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)
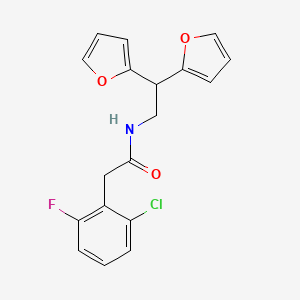
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
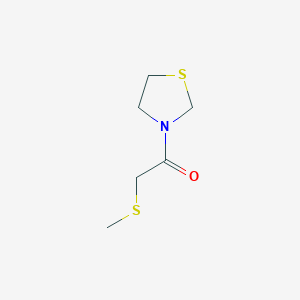
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
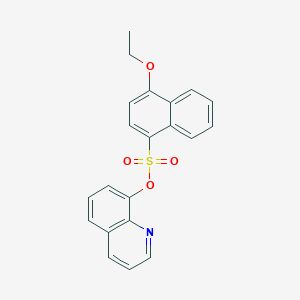
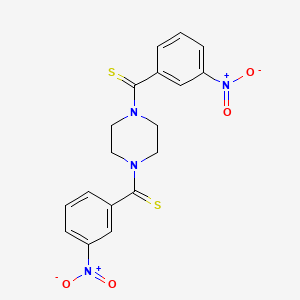
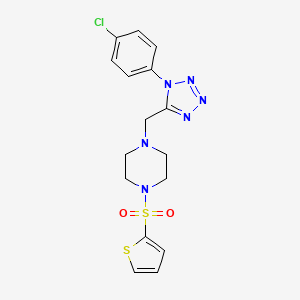
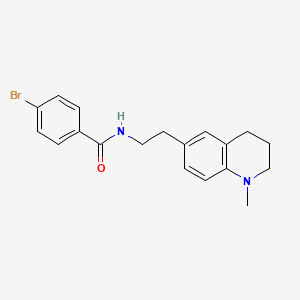
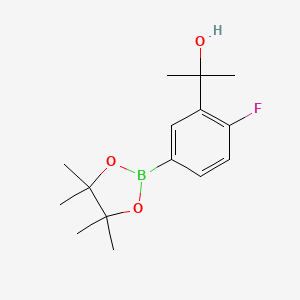
![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
